N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE
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Overview
Description
N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl hydrazone moiety, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-methoxybenzenesulfonyl hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling Reaction: The hydrazone intermediate is then coupled with 4-(1-ethoxyethyl)phenylpropanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl hydrazone moiety can interact with enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-BENZIMIDAZOL-2-YL)PHENYL]ACETAMIDE
- N-[4-(6-CHLORO-5-NITRO-1H-BENZIMIDAZOL-2-YL)PHENYL]ACETAMIDE
Uniqueness
N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE is unique due to its specific sulfonyl hydrazone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[(Z)-N-[(4-methoxyphenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-4-18(22)19-15-7-5-14(6-8-15)13(2)20-21-26(23,24)17-11-9-16(25-3)10-12-17/h5-12,21H,4H2,1-3H3,(H,19,22)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVYQKWUGXGSJX-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)OC)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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